1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the synthesis of various heterocyclic compounds, indicating its utility as a building block in organic chemistry. For instance, studies have reported its involvement in the synthesis of dihydropyridines, which have been investigated for their cardiovascular activity and electrochemical oxidation properties. These dihydropyridines exhibit a range of electrochemical behaviors based on the electronic properties of substituents at position 4 of the heterocycle (Krauze et al., 2004).
Anticancer and Antibacterial Applications
- Another research domain involves exploring the anticancer potential of derivatives synthesized from this compound. Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from the compound, have shown promise as anticancer agents in preliminary studies (Rehman et al., 2018).
- Additionally, derivatives of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride have been synthesized and evaluated for their antibacterial activity, showcasing its applicability in the development of new antibacterial agents (Al-Adiwish et al., 2012).
Methodological Innovations
- Research has also focused on the development of novel synthesis methods utilizing this compound as a precursor or catalyst in the creation of functionalized heterocycles. This highlights the compound's versatility in facilitating "green" chemistry approaches for the efficient and eco-friendly synthesis of complex molecules (Kabirifard et al., 2015).
Heterocyclic Chemistry
- Furthermore, the compound's derivatives have been used to synthesize heterocyclic compounds with potential for various biological activities. For example, research into the synthesis of spiro compounds and pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines has provided insights into the structural requirements for biological activity and the role of piperidine derivatives in medicinal chemistry (Abe et al., 2010).
Properties
IUPAC Name |
1-(2-methylsulfanylethyl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPURCILWWXAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679019 | |
Record name | 1-[2-(Methylsulfanyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098624-58-8 | |
Record name | 1-[2-(Methylsulfanyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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